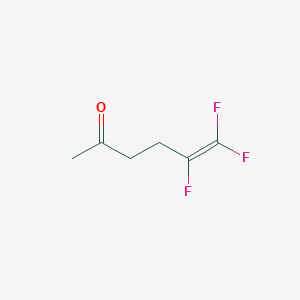

5,6,6-Trifluorohex-5-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,6-Trifluorohex-5-en-2-one is an organic compound characterized by the presence of three fluorine atoms attached to a hexene backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific fields. It is a flammable liquid with a flash point below 23°C and is classified under several hazard categories, including skin and eye irritation .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of hex-5-en-2-one using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 5,6,6-Trifluorohex-5-en-2-one may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free conditions and environmentally benign reagents is often preferred to minimize the environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of 5,6,6-Trifluorohex-5-en-2-ol.

Substitution: Formation of substituted hexenes with various functional groups.

科学的研究の応用

5,6,6-Trifluorohex-5-en-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

作用機序

The mechanism of action of 5,6,6-Trifluorohex-5-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target .

類似化合物との比較

5,6,6-Trifluorohex-5-en-1-ol: A similar compound with an alcohol group instead of a ketone.

5,6,6-Trifluorohex-5-en-3-one: Another analog with the ketone group at a different position.

5,6,6-Trifluorohexane: A saturated analog without the double bond.

Uniqueness: 5,6,6-Trifluorohex-5-en-2-one is unique due to its specific trifluoromethylation pattern and the presence of both a double bond and a ketone group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .

生物活性

5,6,6-Trifluorohex-5-en-2-one is an organic compound notable for its trifluoromethyl groups and its unique chemical structure, which includes a double bond and a ketone functional group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzymatic interactions and medicinal applications.

- IUPAC Name : this compound

- Molecular Formula : C₆H₇F₃O

- CAS Number : 155630-33-4

- Structural Characteristics : The presence of three fluorine atoms significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its trifluoromethyl groups, which enhance lipophilicity. This property allows the compound to effectively penetrate biological membranes, facilitating interactions with various molecular targets such as enzymes and receptors.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality. This mechanism is crucial for its potential application in drug development.

- Receptor Modulation : It can also interact with receptors, potentially modulating signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential : Its structural characteristics may allow it to interfere with cancer cell proliferation through enzyme inhibition or receptor modulation.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low micromolar concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 5,6,6-Trifluorohex-1-en-2-one | Alkene | Moderate enzyme inhibition |

| 5,6-Difluorohex-3-en-2-one | Alkene | Low antimicrobial activity |

| 4-Fluorobenzaldehyde | Aromatic aldehyde | Anticancer properties |

Safety and Handling

As a flammable liquid with potential respiratory and skin irritation risks, proper safety measures should be observed when handling this compound. Personal protective equipment (PPE) such as gloves and goggles is recommended.

特性

IUPAC Name |

5,6,6-trifluorohex-5-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPKJLPGSQERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449975 |

Source

|

| Record name | 5,6,6-trifluorohex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-33-4 |

Source

|

| Record name | 5,6,6-trifluorohex-5-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。